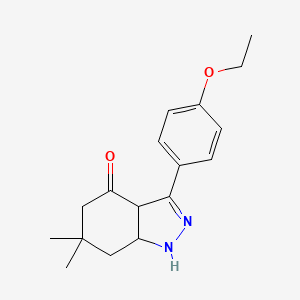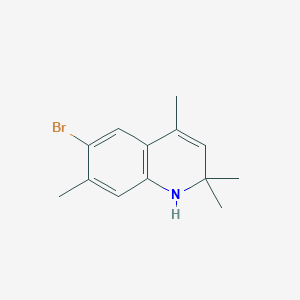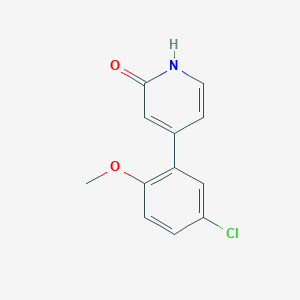
4-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine
概要
説明
4-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine is a chemical compound characterized by its unique structure, which includes a chloro group, a methoxy group, and a hydroxyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of 5-chloro-2-methoxyphenyl with a pyridine derivative containing a halide group. The reaction is catalyzed by a palladium catalyst and requires a base, such as potassium carbonate, and a suitable solvent, such as toluene or water.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of reagents and solvents is optimized to minimize waste and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions: 4-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the pyridine ring to form a pyridine derivative.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alkyl halides.
Major Products Formed:
Oxidation: Formation of 4-(5-chloro-2-methoxyphenyl)-2-pyridone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Chemistry: In chemistry, 4-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural features make it a valuable tool for probing biological pathways and understanding molecular interactions.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
作用機序
The mechanism by which 4-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine exerts its effects depends on its specific application. For example, in drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological activity. The exact pathways and molecular targets involved would vary based on the context of its use.
類似化合物との比較
4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine
5-Chloro-2-methoxyphenyl isocyanate
4-Chloro-2-methoxybenzyl alcohol
Uniqueness: 4-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine stands out due to its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structural diversity allows for greater versatility in synthetic applications compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-11-3-2-9(13)7-10(11)8-4-5-14-12(15)6-8/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSJGSWBOWNNQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683009 | |
| Record name | 4-(5-Chloro-2-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261939-19-8 | |
| Record name | 4-(5-Chloro-2-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


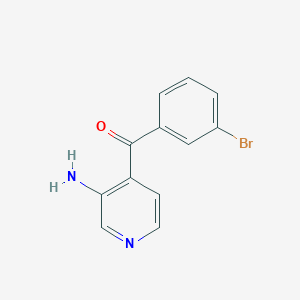
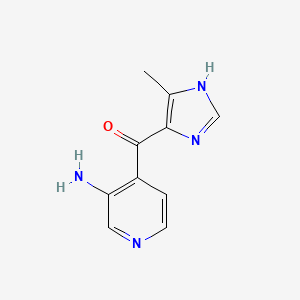

![2-Methyl-1-phenyl-5-[4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B1651346.png)
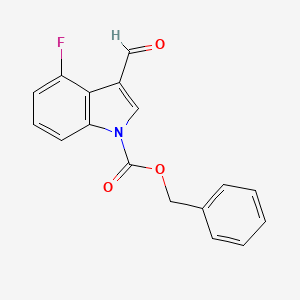

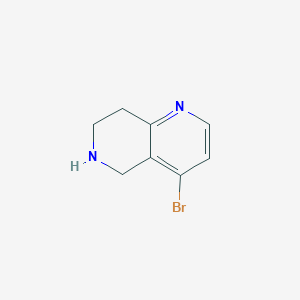
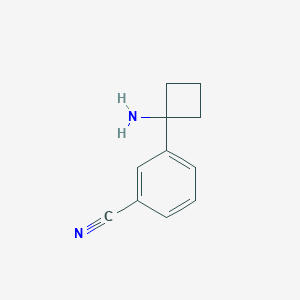
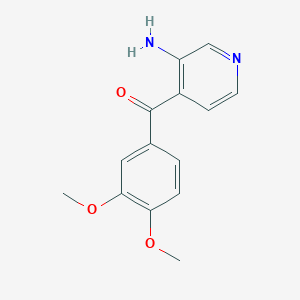
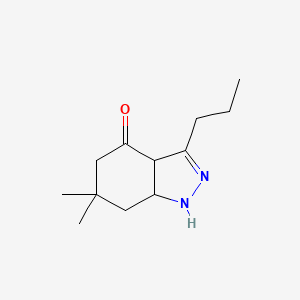

![Ethyl 1-[(3-methylphenyl)methyl]-4-oxo-6-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B1651360.png)
